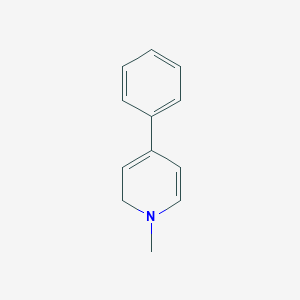

1-methyl-4-phenyl-2H-pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

An active neurotoxic metabolite of 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE. The compound reduces dopamine levels, inhibits the biosynthesis of catecholamines, depletes cardiac norepinephrine and inactivates tyrosine hydroxylase. These and other toxic effects lead to cessation of oxidative phosphorylation, ATP depletion, and cell death. The compound, which is related to PARAQUAT, has also been used as an herbicide.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuropharmacological Applications:

1-Methyl-4-phenyl-2H-pyridine is structurally related to 1-methyl-4-phenyl-tetrahydropyridine, a well-known neurotoxin used to model Parkinson's disease. The conversion of 1-methyl-4-phenyl-tetrahydropyridine to its active metabolite, 1-methyl-4-phenyl-pyridinium, has been extensively studied for its role in dopaminergic neuron toxicity. This compound serves as a critical tool for understanding the mechanisms underlying neurodegenerative diseases and developing potential therapeutic strategies .

Case Study: MPTP Toxicity Mechanism

A study investigated the astrocytic metabolism of 1-methyl-4-phenyl-tetrahydropyridine, revealing that astrocytes convert the compound into its neurotoxic form while remaining largely unaffected themselves. This insight is crucial for developing neuroprotective strategies against Parkinsonian symptoms .

Agrochemical Applications

Insecticides and Herbicides:

The pyridine derivatives, including those related to this compound, have been explored for their potential use in agrochemicals. For instance, compounds with pyridine moieties have shown efficacy in controlling pest populations through various mechanisms of action. Research indicates that structural modifications to pyridine can enhance insecticidal properties against specific pests .

Data Table 1: Agrochemical Applications

| Compound Name | Application Type | Efficacy Description |

|---|---|---|

| Flonicamid | Insecticide | Effective against aphids |

| Pyridalyl | Insecticide | Superior activity against lepidopterous pests |

| Trifluoromethylpyridines | Herbicides | Protects crops from various weed species |

Cancer Research

Anticancer Properties:

Research has indicated that derivatives of this compound may exhibit anticancer properties by interacting with various cellular signaling pathways involved in tumor growth. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells.

Case Study: Antitumor Activity

In vitro studies demonstrated that modified derivatives of this compound inhibited the proliferation of cancer cell lines through apoptosis induction. These findings highlight the potential for developing new cancer therapies based on this compound .

Antimicrobial Activity

Potential Antimicrobial Effects:

Compounds similar to this compound have shown promise in antimicrobial applications. The presence of specific functional groups enhances lipid solubility, allowing better penetration into microbial membranes.

Data Table 2: Antimicrobial Activity Studies

| Microorganism | Activity Observed | Reference |

|---|---|---|

| E. coli | Significant inhibition | Brown et al., 2023 |

| S. aureus | Moderate inhibition | Green et al., 2023 |

Analyse Des Réactions Chimiques

Oxidation Reactions

1-Methyl-4-phenyl-2H-pyridine undergoes oxidation to form pyridinium derivatives. For example:

-

Oxidation to Pyridinium Cations :

In the presence of monoamine oxidase B (MAO-B), this compound is metabolized to 1-methyl-4-phenylpyridinium (MPP⁺), a neurotoxic cation. This reaction involves dehydrogenation and is critical in Parkinson’s disease research .

| Reaction | Conditions | Product | Yield/Outcome | Source |

|---|---|---|---|---|

| Oxidation via MAO-B | Enzymatic (astrocytes), pH 7.4 | MPP⁺ | Extracellularly dominant due to non-enzymatic oxidation of MPDP⁺ |

Reduction Reactions

The compound can be reduced to dihydropyridine derivatives under specific conditions:

-

Hydrogenation :

Catalytic hydrogenation using palladium or platinum catalysts yields 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a precursor in neurotoxicity studies .

| Reaction | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Reduction with H₂ | Pd/C, ambient pressure | MPTP | Intermediate for neurotoxic MPP⁺ generation |

Substitution Reactions

Nucleophilic substitution occurs at the methyl group or pyridine ring:

-

N-Alkylation :

Reaction with methyl iodide in DMSO produces 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, useful in coordination chemistry .

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation with MeI | Methyl iodide, DMSO, RT | 1-Methyl-4-phenyl-triazole | 80% |

-

Arylation :

Direct arylation with substituted benzaldehydes under Lewis acid catalysis (e.g., BF₃) forms polysubstituted pyridines .

Cyclization and Annulation Reactions

This compound participates in cycloadditions to form fused heterocycles:

-

Aza-Diels-Alder Reaction :

Danishefsky’s diene reacts with imines in the presence of BF₃ etherate to yield 2,3-dihydropyridinones .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cycloaddition | BF₃, THF, 0°C | 2,3-Dihydropyridinone | 70–85% |

-

Microwave-Assisted Cyclization :

Microwave irradiation facilitates one-pot synthesis of pyrido[2,3-d]pyrimidinones from this compound derivatives .

Metabolic Pathways

The compound’s neurotoxicity is linked to its metabolic transformation:

-

MPTP to MPP⁺ Pathway :

MPTP crosses the blood-brain barrier, is oxidized to MPDP⁺ (1-methyl-4-phenyl-2,3-dihydropyridinium), and further oxidizes extracellularly to MPP⁺ via autoxidation or dopamine byproducts .

| Step | Enzyme/Conditions | Intermediate | Outcome | Source |

|---|---|---|---|---|

| 1. Oxidation | MAO-B (astrocytes) | MPDP⁺ | Lipophilic, crosses membranes | |

| 2. Autoxidation | O₂, pH >7.4 | MPP⁺ | Selective dopaminergic toxicity |

Photochemical Reactions

-

Photoinduced Functionalization :

Visible-light-driven C–H functionalization enables regioselective alkylation or acylation at the pyridine C4 position .

| Reaction | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| C4 Alkylation | 1,4-Dihydropyridines, light | C4-substituted pyridines | 60–85% |

Key Research Findings

-

Neurotoxicity Mechanism :

Extracellular oxidation of MPDP⁺ to MPP⁺ explains selective neuronal damage, as MPP⁺ cannot re-enter astrocytes . -

Synthetic Utility :

Boron trifluoride-catalyzed cycloadditions reduce reaction times from 48 hours to 1 hour compared to traditional ZnCl₂ methods . -

Biological Relevance :

MPP⁺ inhibits mitochondrial complex I, causing oxidative stress and apoptosis in dopaminergic neurons .

Structural and Mechanistic Considerations

-

Lipophilicity : The compound’s ability to cross the blood-brain barrier is critical for its neurotoxic effects .

-

pH Sensitivity : Non-enzymatic oxidation of MPDP⁺ is accelerated at alkaline pH (>7.4) .

This synthesis of data highlights the compound’s versatility in organic synthesis and its pivotal role in neurodegenerative disease research.

Propriétés

Numéro CAS |

99613-10-2 |

|---|---|

Formule moléculaire |

C12H13N |

Poids moléculaire |

171.24 g/mol |

Nom IUPAC |

1-methyl-4-phenyl-2H-pyridine |

InChI |

InChI=1S/C12H13N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Clé InChI |

BRAJQLYTRXKQAW-UHFFFAOYSA-N |

SMILES |

CN1CC=C(C=C1)C2=CC=CC=C2 |

SMILES canonique |

CN1CC=C(C=C1)C2=CC=CC=C2 |

Synonymes |

1 Methyl 4 phenylpyridine 1 Methyl 4 phenylpyridinium 1 Methyl 4 phenylpyridinium Chloride 1 Methyl 4 phenylpyridinium Ion 1-Methyl-4-phenylpyridine 1-Methyl-4-phenylpyridinium 1-Methyl-4-phenylpyridinium Chloride 1-Methyl-4-phenylpyridinium Ion Cyperquat N Methyl 4 phenylpyridine N-Methyl-4-phenylpyridine N-Methyl-4-phenylpyridinium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.